molecular formula C38H41N3O6S2 B12845677 O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate

Cat. No.: B12845677
M. Wt: 699.9 g/mol
InChI Key: MXEZKBVZYOAXGB-XIFFEERXSA-N
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Description

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a vinyl group, and a butanethioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate typically involves multiple stepsThe final step involves the coupling of the butanethioate moiety under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C38H41N3O6S2

Molecular Weight

699.9 g/mol

IUPAC Name

O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanethioate

InChI

InChI=1S/C38H41N3O6S2/c1-27-22-24-32(25-23-27)49(44,45)41(6)28(2)46-35(48)33(39-36(43)47-37(3,4)5)26-34(42)40-38(29-16-10-7-11-17-29,30-18-12-8-13-19-30)31-20-14-9-15-21-31/h7-25,33H,2,26H2,1,3-6H3,(H,39,43)(H,40,42)/t33-/m0/s1

InChI Key

MXEZKBVZYOAXGB-XIFFEERXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C

Origin of Product

United States

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